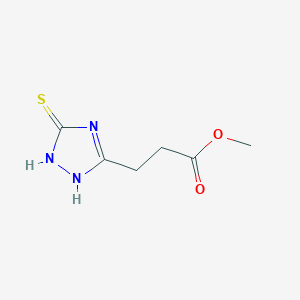

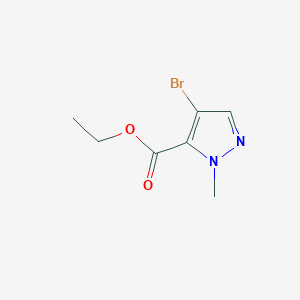

methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate

説明

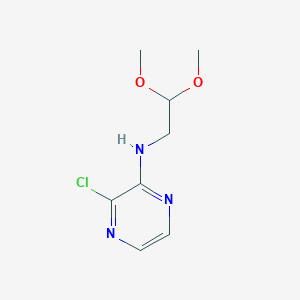

“Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate” is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol. It is a derivative of 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand .

Synthesis Analysis

The synthesis of this compound or its derivatives could involve the use of 1H-1,2,4-Triazole-3-thiol . This compound exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound could include its formation from 1H-1,2,4-Triazole-3-thiol through regioselective S-alkylation . Other reactions could involve its derivatives, which have been synthesized and assessed for their antiproliferative activity against colon cancer cell line (SW480) .科学的研究の応用

Biomedical Research DNA Marker Detection

The compound 3-Mercapto-1,2,4-triazole, a close relative to the one you’re interested in, has been used in designing probes for surface-enhanced Raman scattering (SERS) for fast and accurate detection of DNA markers . This application is crucial in biomedical research for diagnosing genetic disorders and cancers.

Cancer Therapy Apoptosis Induction

Substituted triazoles have shown potential in inducing apoptosis in cancer cells. For instance, certain triazole derivatives have been studied for their ability to cause programmed cell death in breast cancer cells (BT-474), suggesting a possible application of methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate in cancer therapy .

Drug Discovery Antiproliferative Agents

Triazoles are known for their broad applications in drug discovery. They have been identified as potent antiproliferative agents against various cancer cell lines. For example, a specific triazole compound was found to be highly effective against MV4-11 cells with an IC50 of 2 μM . This indicates that the compound could be explored for its antiproliferative properties.

Green Chemistry Nonconventional Synthesis

Triazoles are also relevant in the field of green chemistry. They can be synthesized using nonconventional sources like microwave, mechanical mixing, visible light, and ultrasound . This suggests that methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate could be produced through environmentally friendly methods.

Material Science Polymer Chemistry

The versatility of triazoles extends to material science, particularly in polymer chemistry. Their unique properties make them suitable for creating novel polymers with potential applications ranging from industrial to medical uses .

Supramolecular Chemistry Bioconjugation

In supramolecular chemistry, triazoles are used for bioconjugation – the process of joining biomolecules together. This has implications for developing new drugs and targeted therapies .

Fluorescent Imaging Diagnostic Tools

Triazoles have been utilized in fluorescent imaging as part of diagnostic tools. They can be engineered to emit fluorescence under certain conditions, aiding in the visualization of biological processes .

Chemical Biology Molecular Probes

Lastly, triazoles play a role in chemical biology as molecular probes. They can be designed to interact with specific biological targets, providing insights into cellular functions and disease mechanisms .

将来の方向性

特性

IUPAC Name |

methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCROTTKUXFXPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

![[Ir(dtbbpy)(ppy)2][PF6]](/img/structure/B1429646.png)

![N-[2-(5-Amino-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1429656.png)

![N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1429659.png)

![N-[(4-bromophenyl)methyl]-2-cyanoacetamide](/img/structure/B1429663.png)